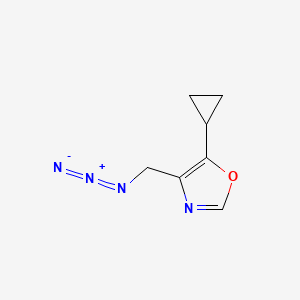![molecular formula C20H11BrN2OS B2642476 N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide CAS No. 536729-10-9](/img/structure/B2642476.png)
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide is a complex organic compound featuring a thiazole ring fused with an acenaphthene moiety and a bromobenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthenequinone with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate under reflux conditions . Another approach utilizes Fe3O4 nanoparticles as a green and recyclable magnetic nanocatalyst, which facilitates the condensation of acenaphthenequinone with substituted benzaldehydes and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and sustainable catalysis are often applied to scale up the synthesis. The use of recyclable catalysts and environmentally benign solvents is emphasized to minimize waste and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The acenaphthene moiety can be oxidized to form acenaphthoquinone derivatives.
Reduction: The bromobenzamide group can be reduced to form corresponding amines.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various acenaphthoquinone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Wirkmechanismus
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like phosphodiesterases, which play a role in signal transduction pathways . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide
- N-(acenaphtho[1,2-d]thiazol-8-yl)-2-thiophenecarboxamide
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions.
Eigenschaften
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN2OS/c21-13-7-1-6-12(10-13)19(24)23-20-22-17-14-8-2-4-11-5-3-9-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPKRFZSVXILMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(N-benzyl4-chlorobenzenesulfonamido)methyl]benzoic acid](/img/structure/B2642409.png)
![Dimethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B2642410.png)


![2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-mesitylacetamide](/img/structure/B2642415.png)
![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)
